![molecular formula C22H24ClN3O5S B2519418 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 886952-82-5](/img/structure/B2519418.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
BenchChem offers high-quality (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Compounds 8b and 9b exhibited the highest IC50 values (11.34 µM and 11.21 µM) for COX-1 inhibition. Additionally, they showed excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively) and significant inhibition of albumin denaturation .
- Another study explored the antimicrobial potential of related compounds. For instance, a derivative containing benzo[d]thiazole-2-thiol exhibited moderate anti-biofilm formation against Pseudomonas aeruginosa .
- Docking studies revealed that these compounds bind effectively to the active site of the Pseudomonas aeruginosa quorum sensing LasR system .
- These compounds were screened for in vitro cytotoxic activity against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells) using the MTT assay .
Anti-Inflammatory Properties
Antimicrobial Activity
Cytotoxicity Screening
Imidazole Moiety Exploration
Molecular Docking Studies
Mechanism of Action
Target of action
Compounds containing a benzothiazole moiety have been found to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Mode of action
The benzothiazole moiety in the compound might interact with the active site of the COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins .
Biochemical pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Result of action
The potential inhibition of COX enzymes by this compound could result in anti-inflammatory effects, given the role of these enzymes in inflammation .
properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-28-15-6-5-14(23)20-18(15)24-22(32-20)26-9-7-25(8-10-26)21(27)13-11-16(29-2)19(31-4)17(12-13)30-3/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPDVDLOZVWIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone |
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